2-(3-{1-[(3,4-dimethoxy-2-pyridinyl)methyl]-1H-pyrazol-3-yl}phenyl)pyrimidine
Overview
Description
“2-(3-{1-[(3,4-dimethoxy-2-pyridinyl)methyl]-1H-pyrazol-3-yl}phenyl)pyrimidine” is a chemical compound. It is related to Pantoprazole, a proton pump inhibitor used to treat ulcers, gastroesophageal reflux disorder, erosive esophagitis, and Zollinger−Ellison syndrome .
Synthesis Analysis
The synthesis of similar compounds involves a cost-effective, scalable, and environmentally benign process. At least two of the three main synthetic steps (coupling and oxidation) have been carried out for the first time in water, with no need to isolate and purify the intermediates . The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include oxidative dehydrogenation, annulation, and oxidative aromatization . These reactions often involve the use of catalysts and specific reagents .Mechanism of Action
Future Directions
The future directions in the study of “2-(3-{1-[(3,4-dimethoxy-2-pyridinyl)methyl]-1H-pyrazol-3-yl}phenyl)pyrimidine” and similar compounds could involve further exploration of their synthesis, properties, and potential applications. This could include the development of more efficient synthesis methods, detailed characterization of their properties, and exploration of their potential uses in various applications .
Properties
IUPAC Name |
2-[3-[1-[(3,4-dimethoxypyridin-2-yl)methyl]pyrazol-3-yl]phenyl]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2/c1-27-19-7-11-22-18(20(19)28-2)14-26-12-8-17(25-26)15-5-3-6-16(13-15)21-23-9-4-10-24-21/h3-13H,14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVAOPDJWIMULH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)CN2C=CC(=N2)C3=CC(=CC=C3)C4=NC=CC=N4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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